[2-(difluoromethoxy)phenyl]methanethiol
Description
[2-(Difluoromethoxy)phenyl]methanethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with a difluoromethoxy group (-OCHF₂) at the ortho position (C-2) and a methanethiol (-CH₂SH) group. Its molecular formula is C₈H₇F₂OS, with a calculated molecular weight of 189.07 g/mol. The compound's structure combines electron-withdrawing fluorinated groups with a reactive thiol moiety, making it a candidate for applications in medicinal chemistry (e.g., as a bioisostere) or materials science.
Properties
CAS No. |
440125-05-3 |
|---|---|
Molecular Formula |
C8H8F2OS |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)11-7-4-2-1-3-6(7)5-12/h1-4,8,12H,5H2 |
InChI Key |
WDQHNOPSSYGXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-difluoromethoxybenzyl mercaptan typically involves the reaction of benzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the desired thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 2-difluoromethoxybenzyl mercaptan may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: [2-(difluoromethoxy)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers and other sulfur derivatives.
Scientific Research Applications
[2-(difluoromethoxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-difluoromethoxybenzyl mercaptan involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-(difluoromethoxy)phenyl]methanethiol with structurally related fluorinated thiols:
Key Structural and Functional Differences:
- Substituent Effects :
- The difluoromethoxy group in the target compound introduces stronger electron-withdrawing effects compared to single fluorine atoms in (2-fluorophenyl)methanethiol. This may enhance the acidity of the thiol group (-SH) and influence reactivity in nucleophilic or radical reactions.
- Steric bulk from the -OCHF₂ group may reduce accessibility of the thiol moiety compared to less substituted analogs.
- Applications: Fluorinated thiols are often used as building blocks in pharmaceuticals. The difluoromethoxy group is a known bioisostere for methoxy or hydroxyl groups, offering metabolic stability .
Detailed Research Findings
Reactivity and Stability
- Thiol Acidity :
The pKa of the thiol group in this compound is expected to be lower (~8.5–9.0) than in (2-fluorophenyl)methanethiol (~9.5–10.0) due to the electron-withdrawing -OCHF₂ group, enhancing its deprotonation in basic conditions . - Oxidative Stability: Fluorinated aromatic thiols generally exhibit improved resistance to oxidation compared to non-fluorinated analogs. The target compound’s stability under ambient conditions requires further study.
Solubility and Formulation
- The increased lipophilicity of this compound may necessitate formulation with solubilizing agents (e.g., cyclodextrins) for aqueous applications, unlike more polar analogs like (2-fluorophenyl)methanethiol.
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